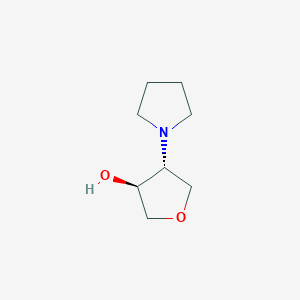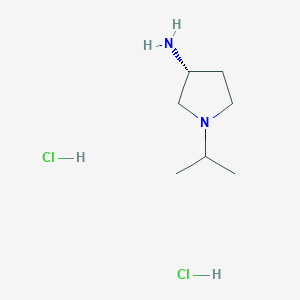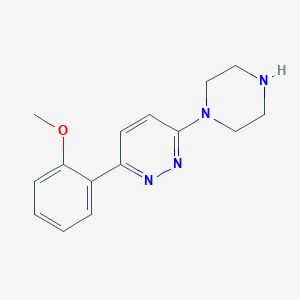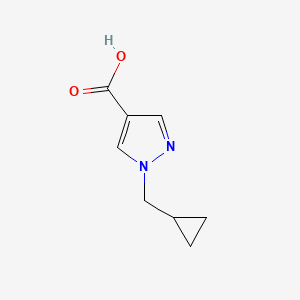
6-Bromo-4-chloro-7-fluoroquinazoline
Descripción general
Descripción
6-Bromo-4-chloro-7-fluoroquinazoline is a compound that is significant in the field of scientific research and industry. It is a powder with a molecular weight of 261.48 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H3BrClFN2/c9-5-1-4-7 (2-6 (5)11)12-3-13-8 (4)10/h1-3H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 261.48 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
6-Bromo-4-chloro-7-fluoroquinazoline is a key intermediate in the synthesis of complex quinazoline derivatives with potential biological activities. The synthesis process often involves selective nucleophilic attack strategies, leading to compounds that can crystallize in specific configurations. Such synthesized compounds have been studied for their crystal structures and potential as effective inhibitors against certain cancer cell lines, demonstrating the versatility of this compound in drug discovery (Zhi-qiang Cai et al., 2019).
Catalysis and Functionalization
Research into the functionalization of quinazolines, including derivatives of this compound, highlights its role in synthetic chemistry. Techniques such as metalation and subsequent functional group transformations enable the creation of diverse quinazoline-based compounds. These methodologies facilitate the introduction of various functional groups, enhancing the chemical utility and potential biological relevance of the quinazoline core (L. Ondi, J. Volle, M. Schlosser, 2005).
Biological Activities
The quinazoline scaffold, specifically 4-(Halogenoanilino)-6-bromoquinazolines and their derivatives, have been explored for their in vitro cytotoxicity. Studies reveal that certain substitutions on the quinazoline ring can result in significant cytotoxicity against cancer cell lines, suggesting the potential for these compounds in anticancer drug development. Molecular docking studies suggest that these compounds could bind to important biological targets, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK), indicating a mechanism for their biological activities (M. Mphahlele, H. K. Paumo, Y. Choong, 2017).
Antimicrobial and Antitumor Properties
Novel derivatives synthesized from this compound have been evaluated for their antibacterial and antitumor properties. The synthesis of these derivatives involves several steps, including halogenation, cyclization, and nucleophilic substitution, leading to compounds with significant biological activities. These studies contribute to the understanding of the structure-activity relationships (SAR) of quinazoline derivatives, paving the way for the development of new therapeutics (O. Ouerghi et al., 2021).
Safety and Hazards
The safety information for 6-Bromo-4-chloro-7-fluoroquinazoline includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
Propiedades
IUPAC Name |
6-bromo-4-chloro-7-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-5-1-4-7(2-6(5)11)12-3-13-8(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANMRDJSEHKTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950577-03-4 | |
| Record name | 6-bromo-4-chloro-7-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



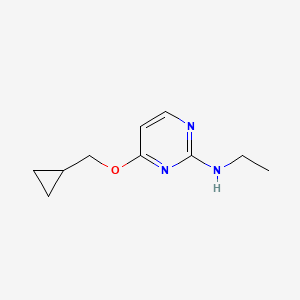

![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)
